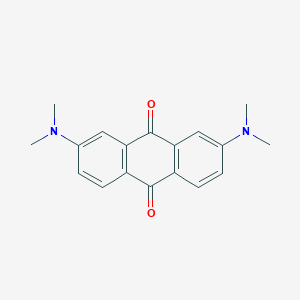![molecular formula C12H17N3O4 B15334393 Methyl (R)-5-Boc-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate](/img/structure/B15334393.png)
Methyl (R)-5-Boc-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl ®-5-Boc-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate is a complex organic compound featuring a pyrazole ring fused with a tetrahydropyrrole ring The compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group and a methyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-5-Boc-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, such as transition-metal catalysts, and employing techniques like microwave-assisted synthesis to reduce reaction times and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl ®-5-Boc-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlling temperature, pH, and solvent choice to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .
Wissenschaftliche Forschungsanwendungen
Methyl ®-5-Boc-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds
Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential drug candidates
Medicine: The compound’s derivatives are investigated for their pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of Methyl ®-5-Boc-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact mechanism depends on the specific derivative and its target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazole Derivatives: Compounds like 1-phenyl-3-methyl-1H-pyrazole-5-carboxylate share a similar pyrazole core structure
Pyrrole Derivatives: Compounds such as 2,5-dimethylpyrrole-3-carboxylate have a similar pyrrole ring structure
Boc-Protected Compounds: Molecules like Boc-protected amino acids and peptides also feature the Boc protecting group
Uniqueness
Methyl ®-5-Boc-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate is unique due to its fused ring structure, which combines the properties of both pyrazole and pyrrole rings. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
Eigenschaften
Molekularformel |
C12H17N3O4 |
|---|---|
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
5-O-tert-butyl 4-O-methyl 4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,5-dicarboxylate |
InChI |
InChI=1S/C12H17N3O4/c1-12(2,3)19-11(17)15-6-8-7(5-13-14-8)9(15)10(16)18-4/h5,9H,6H2,1-4H3,(H,13,14) |
InChI-Schlüssel |
HOSISVHDUSLAFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1C(=O)OC)C=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


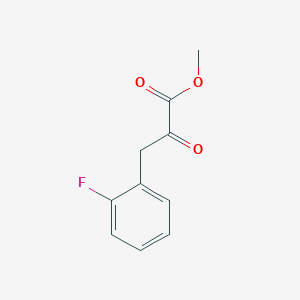
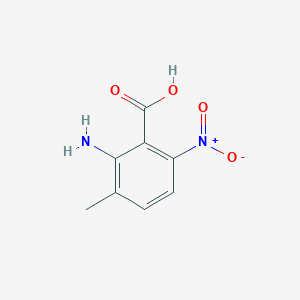
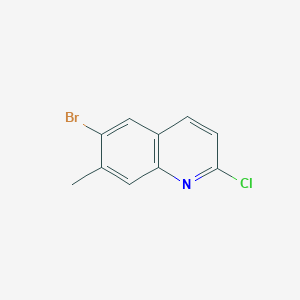
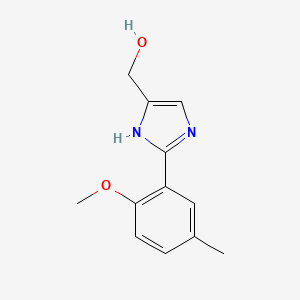
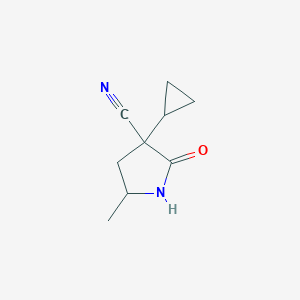
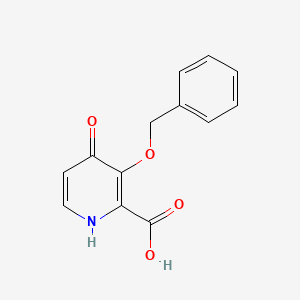

![1-Ethylcyclopentyl 6-Hydroxy-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B15334352.png)

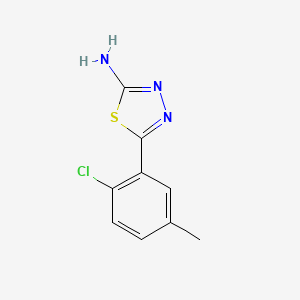
![2-[3,5-Bis(trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B15334365.png)

